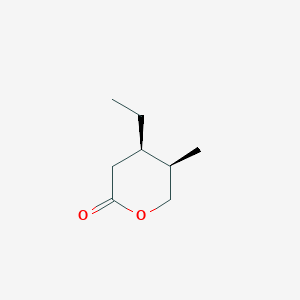![molecular formula C18H21NO2 B15172856 N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide CAS No. 920317-76-6](/img/structure/B15172856.png)
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to a methoxyphenyl ethyl chain, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-benzyl-5-methoxyphenyl ethylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-benzyl-5-hydroxyphenyl)ethyl]acetamide.
Reduction: Formation of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the functional group introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(2-benzyl-4-methoxyphenyl)ethyl]acetamide: Similar structure but with the methoxy group at a different position on the aromatic ring.
N-[2-(2-benzyl-5-hydroxyphenyl)ethyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group also contributes to its distinct properties compared to other acetamide derivatives.
Eigenschaften
CAS-Nummer |
920317-76-6 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H21NO2/c1-14(20)19-11-10-17-13-18(21-2)9-8-16(17)12-15-6-4-3-5-7-15/h3-9,13H,10-12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
PTSBKKMDLCDTQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=C(C=CC(=C1)OC)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B15172781.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)
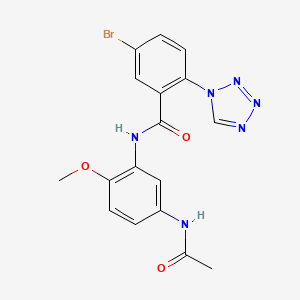
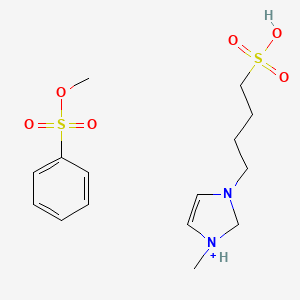

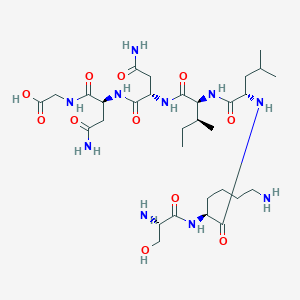
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)

![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
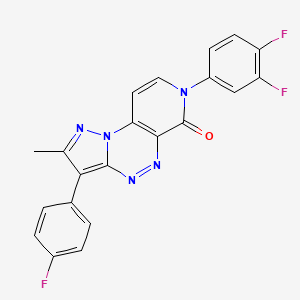
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
